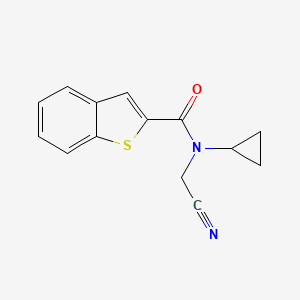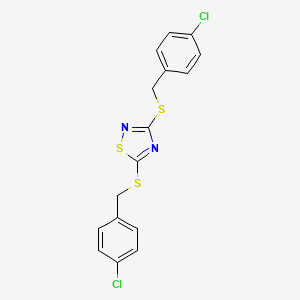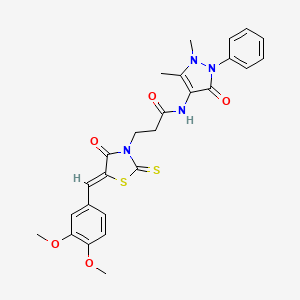![molecular formula C8H11FN4O3 B2653267 2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid CAS No. 2247206-38-6](/img/structure/B2653267.png)
2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid, also known as FCPA, is a synthetic compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays an important role in various physiological and pathological processes in the central nervous system (CNS).
Wirkmechanismus
2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid acts as a competitive antagonist of mGluR5, which means that it binds to the receptor site and blocks the binding of the natural ligand glutamate. This leads to a decrease in the downstream signaling pathways that are activated by mGluR5, such as the activation of phospholipase C, the release of intracellular calcium, and the activation of protein kinase C.
Biochemical and Physiological Effects:
The blockade of mGluR5 by 2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid has been shown to have various biochemical and physiological effects, depending on the specific experimental conditions and the brain regions studied. Some of the reported effects include the inhibition of long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, the reduction of dopamine release in the striatum, the attenuation of cocaine-induced hyperactivity and self-administration, and the improvement of cognitive deficits in animal models of autism and Fragile X syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid in lab experiments is its high selectivity and potency for mGluR5, which allows for the specific manipulation of this receptor subtype without affecting other glutamate receptors. However, 2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid has some limitations, such as its low solubility in water and its relatively short half-life in vivo, which may require the use of specialized delivery methods and repeated dosing.
Zukünftige Richtungen
There are several future directions for the research on 2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid and mGluR5. One direction is the development of more potent and selective mGluR5 antagonists that can overcome the limitations of 2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid. Another direction is the investigation of the role of mGluR5 in other CNS disorders, such as schizophrenia, depression, and anxiety. Additionally, the use of 2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid in combination with other drugs or behavioral interventions may provide new insights into the complex interactions between mGluR5 and other neurotransmitter systems in the CNS.
Synthesemethoden
The synthesis of 2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid involves several steps, including the protection of the carboxylic acid group, the introduction of the pyrazole ring, and the removal of the protecting group. The detailed synthesis method has been described in several research articles, including the original paper by Gasparini et al. (2002).
Wissenschaftliche Forschungsanwendungen
2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid has been extensively used in scientific research to investigate the role of mGluR5 in various CNS disorders, such as autism, Fragile X syndrome, Parkinson's disease, Alzheimer's disease, and addiction. 2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid has been shown to block the effects of mGluR5 activation on synaptic plasticity, learning, memory, and reward processing, which are all important functions of the CNS.
Eigenschaften
IUPAC Name |
2-[[5-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN4O3/c9-1-2-13-7(8(10)16)5(3-12-13)11-4-6(14)15/h3,11H,1-2,4H2,(H2,10,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYAQYZTJJBPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1NCC(=O)O)C(=O)N)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2653187.png)
![N-(5-chloro-2-methylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2653195.png)
![2-(4-Fluorophenyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2653196.png)

![Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2653198.png)
![9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2653200.png)

![5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B2653203.png)

![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2653205.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2653206.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2653207.png)